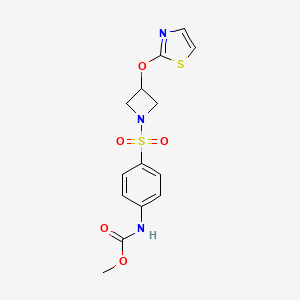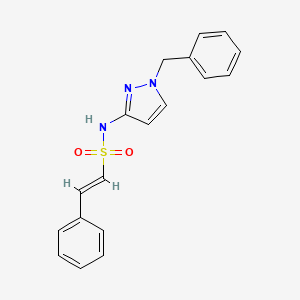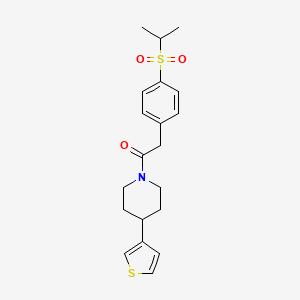
Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate, also known as MTSPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTSPC is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied.
Mécanisme D'action
Target of Action
Thiazole derivatives, a key structural component of this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological outcomes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, plays a significant role in these interactions .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate has several advantages and limitations for lab experiments. Its advantages include its high purity and yield, low toxicity, and selectivity towards cancer cells. Its limitations include its high cost, limited availability, and potential for off-target effects.
Orientations Futures
For Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate research include the optimization of its synthesis methods, the identification of its molecular targets, and the development of more potent and selective analogs. Additionally, the potential applications of this compound in combination therapy with other drugs and in drug delivery systems should be explored. Overall, this compound has significant potential for therapeutic applications in various diseases, and further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.
Méthodes De Synthèse
Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate can be synthesized using various methods, including the reaction of 4-aminophenyl sulfone with 2-chloroethanol and thiazole-2-carboxylic acid, followed by reaction with methyl isocyanate. Another method involves the reaction of 4-aminophenyl sulfone with 2-(2-bromoethoxy)thiazole, followed by reaction with sodium azide and then with methyl isocyanate. These methods have been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In infectious diseases, this compound has been shown to have antimicrobial activity against various pathogens, including bacteria and viruses.
Propriétés
IUPAC Name |
methyl N-[4-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-21-13(18)16-10-2-4-12(5-3-10)24(19,20)17-8-11(9-17)22-14-15-6-7-23-14/h2-7,11H,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKRYJCSKSVBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2878781.png)
![ethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2878783.png)



![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2878792.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)
![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2878798.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878801.png)
![1-[(4-chlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2878802.png)
![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2878803.png)